

Spectroscopic Profile of tert-Butylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butylhydrazine hydrochloride*

Cat. No.: *B142824*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **tert-Butylhydrazine hydrochloride** (CAS No: 7400-27-3), a valuable intermediate in pharmaceutical manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **tert-Butylhydrazine hydrochloride** are summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **tert-Butylhydrazine hydrochloride**, recorded on a 400 MHz instrument using DMSO-d₆ as the solvent, exhibits three distinct signals.

Chemical Shift (δ) ppm	Multiplicity	Assignment
10.1	Broad Singlet	-NH ₃ ⁺
4.8	Broad Singlet	-NH-
1.237	Singlet	-C(CH ₃) ₃

Table 1: ¹H NMR data for tert-Butylhydrazine hydrochloride in DMSO-d₆.[\[1\]](#)

¹³C NMR (Carbon-13 NMR)

While a specific experimental spectrum for **tert-Butylhydrazine hydrochloride** is not publicly available, the expected chemical shifts can be estimated based on the molecular structure and known ranges for similar functional groups.

Carbon Atom	Estimated Chemical Shift (δ) ppm	Rationale
Quaternary Carbon (-C(CH ₃) ₃)	50 - 60	The quaternary carbon is attached to a nitrogen atom, causing a downfield shift.
Methyl Carbons (-C(CH ₃) ₃)	25 - 35	The nine equivalent methyl carbons are in a typical alkane region.

Table 2: Estimated ¹³C NMR data for tert-Butylhydrazine hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of **tert-Butylhydrazine hydrochloride**, typically obtained using a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2800	Strong, Broad	N-H stretching vibrations from -NH ₃ ⁺ and -NH- groups, overlapping with C-H stretching.
2980-2850	Medium-Strong	Asymmetric and symmetric C-H stretching of the methyl groups.
1600-1500	Medium	N-H bending vibrations (scissoring) of the -NH ₃ ⁺ group.
1470-1450	Medium	Asymmetric C-H bending of the methyl groups.
1370	Medium	Symmetric C-H bending of the methyl groups (umbrella mode), characteristic of a tert-butyl group.

Table 3: Key IR absorption bands for tert-Butylhydrazine hydrochloride.

Mass Spectrometry (MS)

The mass spectrum of **tert-Butylhydrazine hydrochloride** is typically acquired using electron ionization (EI), which leads to the fragmentation of the molecule. The spectrum shows the molecular ion of the free base (tert-butylhydrazine) and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
88	17.5	[M] ⁺ (Molecular ion of tert-butylhydrazine)
73	28.4	[M - CH ₃] ⁺
57	23.5	[C(CH ₃) ₃] ⁺ (tert-Butyl cation)
56	30.8	[M - NH ₂ NH ₂] ⁺ or loss of H from m/z 57
41	31.8	[C ₃ H ₅] ⁺
32	100.0	[N ₂ H ₄] ⁺ or [CH ₃ OH] ⁺ from solvent/impurity

Table 4: Mass spectrometry data for tert-Butylhydrazine hydrochloride.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **tert-Butylhydrazine hydrochloride** is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument). A standard proton-decoupled pulse program is used. Due to the low natural abundance of ^{13}C and the presence of a quaternary carbon, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (KBr Pellet Method)

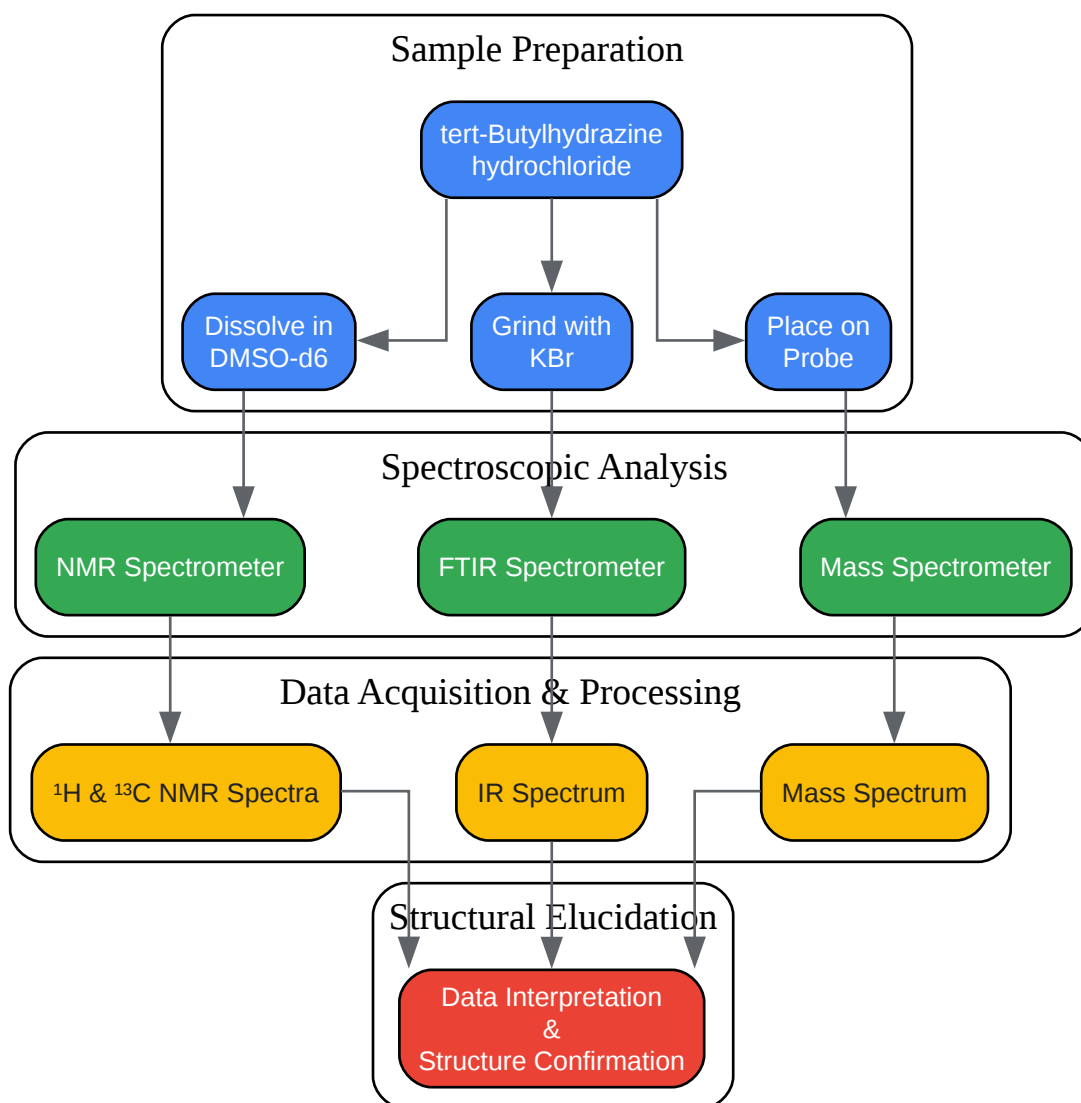
- **Sample Preparation:** A small amount of **tert-Butylhydrazine hydrochloride** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be thoroughly homogenized to ensure even distribution of the sample within the KBr matrix.
- **Pellet Formation:** The powdered mixture is transferred to a pellet press. A pressure of 7-10 tons is applied for several minutes to form a thin, transparent or translucent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty spectrometer is recorded prior to the sample measurement and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the solid **tert-Butylhydrazine hydrochloride** is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.
- **Ionization:** The vaporized molecules are ionized using electron ionization (EI) with a standard electron energy of 70 eV. This high energy causes fragmentation of the molecular ion.
- **Mass Analysis:** The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-Butylhydrazine hydrochloride**.



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References

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